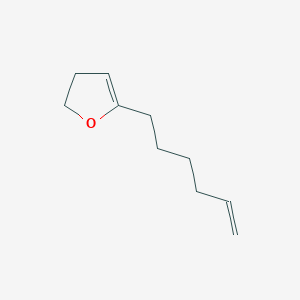
5-(Hex-5-en-1-yl)-2,3-dihydrofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Hex-5-en-1-yl)-2,3-dihydrofuran is an organic compound characterized by a furan ring substituted with a hex-5-en-1-yl group This compound is of interest due to its unique structure, which combines the reactivity of the furan ring with the versatility of the hex-5-en-1-yl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hex-5-en-1-yl)-2,3-dihydrofuran typically involves the reaction of a furan derivative with a hex-5-en-1-yl halide under basic conditions. One common method is the alkylation of 2,3-dihydrofuran with 6-bromo-1-hexene in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as distillation or chromatography are employed to isolate the desired product from by-products and unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Hex-5-en-1-yl)-2,3-dihydrofuran undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The double bond in the hex-5-en-1-yl group can be reduced to form the corresponding alkane.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Halogenation can be carried out using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Hexyl-substituted dihydrofuran.
Substitution: Halogenated or nitrated furan derivatives.
Wissenschaftliche Forschungsanwendungen
5-(Hex-5-en-1-yl)-2,3-dihydrofuran has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-(Hex-5-en-1-yl)-2,3-dihydrofuran involves its interaction with molecular targets through its furan ring and hex-5-en-1-yl side chain. The furan ring can participate in π-π interactions and hydrogen bonding, while the hex-5-en-1-yl group can undergo various chemical transformations. These interactions and transformations enable the compound to modulate biological pathways and chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hex-5-en-1-yl acetate: Similar structure but with an acetate group instead of a furan ring.
1,5-Hexadiene: Contains a similar hex-5-en-1-yl group but lacks the furan ring.
2,3-Dihydrofuran: The parent compound without the hex-5-en-1-yl substitution.
Uniqueness
5-(Hex-5-en-1-yl)-2,3-dihydrofuran is unique due to the combination of the furan ring and the hex-5-en-1-yl side chain. This dual functionality allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound in various applications.
Eigenschaften
CAS-Nummer |
111833-32-0 |
|---|---|
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
5-hex-5-enyl-2,3-dihydrofuran |
InChI |
InChI=1S/C10H16O/c1-2-3-4-5-7-10-8-6-9-11-10/h2,8H,1,3-7,9H2 |
InChI-Schlüssel |
ICLXAQUDLOXCTE-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCCCC1=CCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


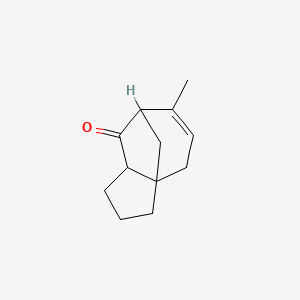

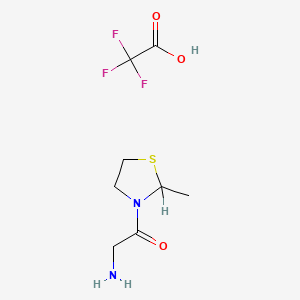
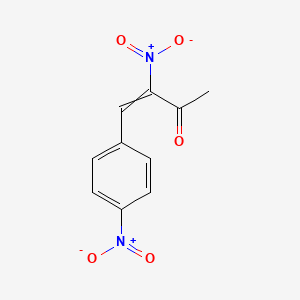


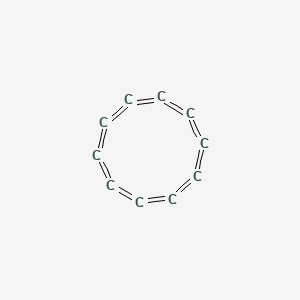


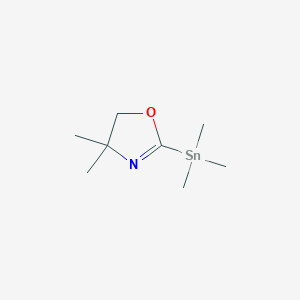


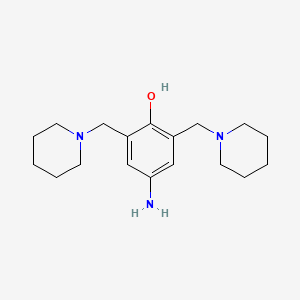
![N-[1-(2-Hydroxyhydrazinylidene)butan-2-yl]acetamide](/img/structure/B14314975.png)
